Spectroscopic Properties of 6-Fluoropyridoxol: An In-depth Technical Guide
Spectroscopic Properties of 6-Fluoropyridoxol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Fluoropyridoxol (6-FPOL) is a derivative of pyridoxol (a form of vitamin B6) where a fluorine atom replaces the hydrogen atom at the 6-position of the pyridine (B92270) ring. This substitution has a profound effect on the molecule's electronic properties, making the ¹⁹F NMR chemical shift highly sensitive to the local chemical environment, particularly pH. This property has been exploited to measure pH gradients across cell membranes, providing valuable insights into the physiology of both healthy and cancerous tissues.[1] Understanding the full spectroscopic profile of 6-Fluoropyridoxol is crucial for its effective application and for the development of new and improved molecular probes.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The most extensively studied spectroscopic property of 6-Fluoropyridoxol is its ¹⁹F NMR spectrum, which exhibits significant pH dependence.
Quantitative ¹⁹F NMR Data
The key parameters that define the utility of 6-Fluoropyridoxol as a pH probe are summarized in the table below. The chemical shift of the fluorine atom is dependent on the protonation state of the phenolic hydroxyl group, which has a pKa in the physiological range.
| Parameter | Value | Reference Compound | Conditions | Source |
| pKa | ~8.2 | Aqueous Solution | [1] | |
| Chemical Shift (Acidic Form, δ_acid) | -9.85 ppm | CCl₃F | ||
| Chemical Shift (Basic Form, δ_base) | -19.61 ppm | CCl₃F | ||
| Chemical Shift Range (Δδ) | ~10 ppm | [1] | ||
| Intracellular Chemical Shift | -10.72 ± 0.03 ppm | CCl₃F | Whole Blood | |
| Extracellular Chemical Shift | -11.34 ± 0.06 ppm | CCl₃F | Whole Blood | |
| Corresponding Intracellular pH | 7.19 ± 0.02 | Whole Blood | ||
| Corresponding Extracellular pH | 7.45 ± 0.02 | Whole Blood |
Experimental Protocol: ¹⁹F NMR Spectroscopy
A general protocol for acquiring ¹⁹F NMR spectra of 6-Fluoropyridoxol to determine pH is as follows:
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Sample Preparation:
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Prepare a stock solution of 6-Fluoropyridoxol in a suitable solvent (e.g., DMSO or a buffered aqueous solution).
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For in vitro pH titration, prepare a series of buffered solutions with known pH values (e.g., ranging from pH 5 to 10). Add a known concentration of 6-Fluoropyridoxol to each buffer.
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For cellular studies, introduce 6-Fluoropyridoxol to the cell suspension or perfusate at a final concentration typically in the millimolar range.
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A fluorine-containing reference standard with a known, stable chemical shift (e.g., trifluoroacetic acid, TFA) can be added for referencing purposes.
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NMR Acquisition:
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Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
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Acquire one-dimensional ¹⁹F NMR spectra. Proton decoupling (¹H-decoupling) is often employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.
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Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of fluorinated compounds, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for the fluorine nucleus in the molecule.
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Data Processing and Analysis:
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Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
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Perform a Fourier transform to obtain the frequency-domain spectrum.
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Reference the spectrum to the internal or external standard.
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Measure the chemical shift of the 6-Fluoropyridoxol signal.
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For pH determination, use the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log((δ_observed - δ_acid) / (δ_base - δ_observed)) where δ_observed is the measured chemical shift, and δ_acid and δ_base are the chemical shifts of the fully protonated and deprotonated forms, respectively.
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UV-Visible Absorption Spectroscopy
Quantitative UV-Vis Data for Pyridoxine (B80251) Hydrochloride
Pyridoxine hydrochloride exhibits pH-dependent UV absorption maxima.
| pH | λ_max (nm) | Reference |
| Acidic | 291 | |
| Neutral | 254, 324 | |
| Alkaline | 245, 309 |
Experimental Protocol: UV-Visible Spectroscopy
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., ultrapure water or ethanol).
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Prepare a series of dilutions to determine the optimal concentration range for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
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For pH-dependent studies, use a series of buffers with known pH values as the solvent.
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Measurement:
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Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
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Use the solvent/buffer as a blank for baseline correction.
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Identify the wavelength(s) of maximum absorbance (λ_max).
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Fluorescence Spectroscopy
Quantitative Fluorescence Data for Pyridoxine
The fluorescence of pyridoxine is also pH-dependent.
| pH | Excitation λ_max (nm) | Emission λ_max (nm) | Reference |
| Acidic | 292 | 390 | |
| Alkaline | 310 | 390 |
Experimental Protocol: Fluorescence Spectroscopy
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Instrumentation: Use a spectrofluorometer.
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Sample Preparation:
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Prepare a dilute stock solution of the compound in a high-purity solvent.
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Further dilute the stock solution to concentrations that are within the linear range of the instrument's detector.
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For pH-dependent studies, use appropriate buffers.
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Measurement:
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Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the λ_max of emission).
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Record the emission spectrum by exciting the sample at a fixed wavelength (typically the λ_max of excitation) and scanning the emission wavelengths.
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Other Spectroscopic Techniques (¹H NMR, ¹³C NMR, Mass Spectrometry)
As of the time of this writing, detailed experimental data for ¹H NMR, ¹³C NMR, and mass spectrometry of 6-Fluoropyridoxol are not available in the peer-reviewed literature. The synthesis and full characterization of this compound would be required to obtain this information.
Predicted Spectroscopic Data and Rationale
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¹H NMR: The ¹H NMR spectrum of 6-Fluoropyridoxol is expected to be similar to that of pyridoxine, with additional complexity due to ¹H-¹⁹F coupling. The proton on the pyridine ring will likely show a doublet due to coupling with the adjacent fluorine atom. The chemical shifts of the methylene (B1212753) and methyl protons would also be influenced by the electron-withdrawing fluorine atom.
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¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C6) would exhibit a large one-bond ¹³C-¹⁹F coupling constant. Other carbon atoms in the pyridine ring would show smaller, through-bond couplings to the fluorine.
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Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF) would be used to confirm the molecular weight and elemental composition of 6-Fluoropyridoxol. The fragmentation pattern observed in MS/MS experiments could provide structural information.
General Experimental Protocols
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NMR (¹H, ¹³C):
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Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
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Acquire spectra on a high-field NMR spectrometer.
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For ¹³C NMR, proton decoupling is standard.
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2D NMR experiments (e.g., COSY, HSQC, HMBC) would be necessary for complete and unambiguous assignment of all proton and carbon signals.
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Mass Spectrometry:
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Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
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Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
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Signaling Pathways and Logical Relationships
6-Fluoropyridoxol's primary application is as a tool to probe a fundamental cellular parameter, the pH gradient, rather than directly interacting with specific signaling pathways as an agonist or antagonist. The logical relationship of its application in cancer research is outlined below.
Conclusion
6-Fluoropyridoxol is a powerful tool for the non-invasive measurement of pH gradients in biological systems, with its ¹⁹F NMR properties being well-characterized for this purpose. This guide has summarized the available spectroscopic data and provided standardized experimental protocols. However, a comprehensive understanding of its full spectroscopic profile is currently limited by the lack of published data on its UV-Vis absorption, fluorescence, ¹H NMR, ¹³C NMR, and mass spectrometric characteristics. Further research involving the synthesis and complete spectroscopic characterization of 6-Fluoropyridoxol is warranted to fill these knowledge gaps and to further expand its utility in biomedical research and drug development.
